molecular formula C12H17N B582368 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1267391-08-1

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B582368
CAS No.: 1267391-08-1
M. Wt: 175.275
InChI Key: RBGFTCPAEVUWGY-UHFFFAOYSA-N
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Description

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in a wide array of natural products and pharmacologically active molecules . The THIQ core is known for its diverse biological activities, making its derivatives valuable tools for researching new therapeutic agents . Researchers utilize this scaffold to develop compounds with potential applications against various diseases, including infectious diseases and cancer . Several clinically used drugs, such as the antihypertensive Quinapril and the antitussive agent Noscapine, are based on the THIQ structure, highlighting its significant research value . The synthetic approaches for constructing the THIQ core, such as the Pictet-Spengler condensation and Bischler-Napieralski reaction, are well-established in scientific literature, facilitating the exploration of novel analogs like 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4,4,7-trimethyl-2,3-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-4-5-11-10(6-9)7-13-8-12(11,2)3/h4-6,13H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFTCPAEVUWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CNC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679070
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267391-08-1
Record name 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The process begins by converting tetrahydroisoquinoline to its acid addition salt (e.g., sulfate) to enhance reactivity. Cyanamide (1.1–1.5 molar equivalents) is added to an aqueous methanol solution at pH 7.2–9.0, followed by refluxing at 72–73°C for 10 hours. The basic pH prevents premature protonation of cyanamide, enabling nucleophilic attack on the tetrahydroisoquinoline’s secondary amine.

Critical Factors:

ParameterOptimal RangeImpact on Yield
pH7.9–8.5Maximizes guanidine formation
Cyanamide Equivalents1.1–1.5Reduces dimerization byproducts
Solvent CompositionMethanol:H₂O (70:30)Balances solubility and reactivity

This method achieves crude yields of 96.2%, with recrystallization increasing purity to >98%.

Industrial-Scale Production Protocols

Large-scale synthesis prioritizes cost-efficiency and minimal waste. A representative industrial process involves:

  • Batch Reactor Setup:

    • Charge 3,4-dimethylphenylacetic acid (10 kg), methylamine hydrochloride (8.2 kg), and 37% HCl (15 L) into a 50 L reactor.

    • Heat to 70°C under nitrogen for 18 hours.

  • Workup and Isolation:

    • Cool to 25°C, neutralize with NaOH to pH 9.

    • Extract with ethyl acetate, concentrate, and treat with HCl gas to precipitate the hydrochloride salt.

Yield and Purity Data:

StepYield (%)Purity (HPLC)
Cyclization7892
Salt Formation9599

Emerging Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling equimolar quantities of phenylacetic acid derivatives and amines with catalytic p-toluenesulfonic acid produces 4,4,7-trimethyl-1,2,3,4-tetrahydroisoquinoline in 68% yield after 4 hours. This method eliminates solvent use and reduces energy input by 40% compared to thermal approaches.

Photocatalytic C–H Methylation

Visible-light-driven methylation using Ru(bpy)₃Cl₂ as a photocatalyst and dimethyl sulfoxide as a methyl source introduces methyl groups at the 4- and 7-positions. Irradiation at 450 nm for 24 hours achieves 55% yield, though scalability remains challenging.

Analytical Characterization and Quality Control

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 1.35 (s, 6H, C4-CH₃), 2.25 (s, 3H, C7-CH₃), 2.8–3.1 (m, 4H, H2/H3), 4.45 (s, 1H, H1).

  • IR (KBr): 2550 cm⁻¹ (N⁺–H stretch), 1600 cm⁻¹ (aromatic C=C).

Purity Assessment:

  • HPLC: C18 column, 80:20 H₂O:MeCN, 1 mL/min, retention time = 6.7 min.

  • Elemental Analysis: Calculated for C₁₂H₁₈ClN: C 68.08, H 8.57, N 6.62; Found: C 67.95, H 8.63, N 6.58 .

Chemical Reactions Analysis

Types of Reactions

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, reduced tetrahydroisoquinoline compounds, and substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . This inhibition leads to a decrease in the production of catecholamines, which can have various physiological effects.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline (TIQ)

  • Structure : Unsubstituted THIQ core.
  • Minimal metabolism: 76% excreted unchanged in rats, with minor hydroxylation or N-methylation .
  • Contrast with 4,4,7-Trimethyl-THIQ : The absence of methyl groups in TIQ increases metabolic susceptibility, whereas 4,4,7-trimethylation may enhance lipophilicity and BBB penetration.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Structure : Single methyl group at position 1.
  • Key Findings: Exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and modulating dopamine catabolism .
  • Contrast with 4,4,7-Trimethyl-THIQ : The 1-methyl group in 1MeTIQ directs activity toward MAO inhibition, whereas 4,4,7-trimethylation may alter steric interactions with enzymes or receptors.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Structure : Methoxy groups at positions 6 and 6.
  • Key Findings: Acts as a β-adrenoceptor agonist/antagonist, though with weak activity . Used in DNA-encoded library screens for ADAMTS-4 inhibitors, where cycle 3 modifications (e.g., 6,7-dimethoxy-THIQ) enhance solubility and potency .
  • Contrast with 4,4,7-Trimethyl-THIQ : Methoxy groups increase polarity and hydrogen-bonding capacity, while methyl groups in 4,4,7-Trimethyl-THIQ may favor hydrophobic interactions.

N-Methyl-THIQ Derivatives

  • Structure: N-methylation of THIQ core (e.g., N-methyl-THIQ, N-methyl-salsolinol).
  • Key Findings: N-methylation enhances cytotoxicity in dopaminergic cells (e.g., PC12h), mimicking MPTP/MPP+ neurotoxicity via MAO-mediated oxidation to isoquinolinium ions . N-methyl-THIQ depletes ATP in neurons, exacerbating PD-like pathology .
  • Contrast with 4,4,7-Trimethyl-THIQ : N-methylation directly impacts enzymatic oxidation, whereas 4,4,7-trimethylation may hinder metabolic activation.

Data Tables

Table 1: Structural Comparison of THIQ Derivatives

Compound Substituents Molecular Weight Key Functional Groups
4,4,7-Trimethyl-THIQ 4-CH₃, 4-CH₃, 7-CH₃ 211.73 Tertiary amines
TIQ None 133.19 Secondary amine
1MeTIQ 1-CH₃ 147.22 Tertiary amine
6,7-Dimethoxy-THIQ 6-OCH₃, 7-OCH₃ 193.24 Methoxy, amine
N-Methyl-THIQ N-CH₃ 147.22 Tertiary amine

Biological Activity

4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline (TMIQ) is a member of the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of TMIQ, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of TMIQ is C13_{13}H17_{17}N, with a molecular weight of approximately 201.28 g/mol. The compound features a bicyclic structure characterized by three methyl groups at the 4 and 7 positions of the tetrahydroisoquinoline core. This unique substitution pattern contributes to its distinct chemical and biological properties.

TMIQ exhibits several mechanisms of action that contribute to its biological activity:

  • Neurotransmitter Interaction : TMIQ has been shown to interact with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions are crucial for its potential therapeutic effects in treating neurodegenerative diseases and mental health disorders .
  • Enzyme Inhibition : The compound inhibits phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition may have implications for managing conditions related to catecholamine dysregulation.
  • Anti-cancer Activity : Research indicates that TMIQ derivatives possess anti-cancer properties. For instance, studies have demonstrated that THIQ derivatives can inhibit KRas in colorectal cancer cell lines and exhibit anti-angiogenic effects .

Biological Activities

The biological activities of TMIQ can be categorized as follows:

Neuroprotective Effects

TMIQ shows promise as a neuroprotective agent. Studies suggest that it may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .

Anti-cancer Properties

Research highlights the potential of TMIQ derivatives in cancer therapy:

  • Inhibition of KRas : Compounds derived from TMIQ have demonstrated moderate to high activity against KRas in various colorectal cancer cell lines. For example, specific derivatives exhibited IC50_{50} values ranging from 0.9 to 10.7 µM .
  • Anti-angiogenesis : Certain TMIQ derivatives showed significant anti-angiogenic activity with IC50_{50} values as low as 1.72 µM .

Antimicrobial Activity

Tetrahydroisoquinoline derivatives, including TMIQ, have exhibited antibacterial and antitubercular activities against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of TMIQ and its derivatives:

  • Neuroprotective Study :
    • A study found that TMIQ could enhance neuroprotection in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing neuronal apoptosis.
  • Anti-cancer Study :
    • In vitro studies on colorectal cancer cell lines revealed that specific TMIQ derivatives significantly inhibited cell proliferation and induced apoptosis through KRas pathway modulation .
  • Antimicrobial Efficacy :
    • Research demonstrated that THIQ derivatives exhibited potent antibacterial activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
1,2,3,4-TetrahydroisoquinolineLacks methyl groups at positions 4 and 7General neuroprotective effects
4-Methoxy-1,2,3,4-tetrahydroisoquinolineSubstituted with methoxy groupEnhanced anti-cancer properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolineDifferent substitution patternVaries in biological efficacy

Q & A

Basic: What are the standard synthetic routes for 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence product yield?

Methodological Answer:
The synthesis typically involves cyclization of appropriately substituted precursors, such as benzylamines or phenethylamines, under acidic or catalytic conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while protic solvents (e.g., ethanol) may stabilize intermediates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd/C) can accelerate cyclization .
  • Temperature : Elevated temperatures (80–120°C) favor ring closure but may increase side-product formation .
    Advanced methods like microwave-assisted synthesis reduce reaction times (from hours to minutes) and improve yields by 15–20% compared to conventional heating .

Basic: How is the structural characterization of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline validated?

Methodological Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at C4 and C7) and stereochemistry .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
  • Mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

Advanced: How can reaction conditions be optimized to mitigate by-products in the synthesis of 4,4,7-substituted derivatives?

Methodological Answer:

  • By-product analysis : Use HPLC or LC-MS to identify impurities (e.g., over-methylated or ring-opened products) .
  • Temperature control : Lower temperatures (e.g., 50°C) reduce thermal degradation, while flow reactors enhance heat dissipation .
  • Catalyst screening : Transition-metal-free conditions (e.g., organocatalysts) minimize metal leaching and side reactions .

Advanced: What in vitro assays are suitable for evaluating the neuroprotective effects of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

  • Primary neuronal cultures : Assess viability via MTT assay under oxidative stress (e.g., H₂O₂ exposure) .
  • Dopaminergic cell models : SH-SY5Y cells treated with neurotoxins (e.g., MPTP) to mimic Parkinson’s disease pathways .
  • Receptor binding assays : Radioligand competition studies (e.g., 3H^3H-spiperone for dopamine receptors) quantify affinity .

Advanced: How do contradictions in reported biological activities of tetrahydroisoquinoline derivatives arise?

Methodological Answer:
Discrepancies often stem from:

  • Substituent positioning : Methyl groups at C4 vs. C7 alter lipophilicity and target engagement (e.g., C7-methyl enhances blood-brain barrier penetration) .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. primary neurons) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
  • Purity thresholds : Impurities >2% (e.g., residual solvents) can skew pharmacological data .

Advanced: What pharmacokinetic challenges are associated with 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer:

  • Metabolic stability : Cytochrome P450 (CYP3A4) assays in liver microsomes predict first-pass metabolism .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free fraction, critical for dose adjustment .
  • Brain penetration : LogP values >2.5 (calculated via ChemDraw) correlate with CNS bioavailability .

Advanced: What advanced analytical techniques resolve isomeric impurities in tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • 2D NMR (NOESY) : Identifies spatial proximity of methyl groups to distinguish regioisomers .
  • Ion mobility spectrometry (IMS) : Differentiates conformers with similar retention times .

Advanced: How does N-methylation of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline influence its neurotoxic vs. neuroprotective effects?

Methodological Answer:

  • Neurotoxicity : N-methylation generates cations (e.g., N-methylisoquinolinium ions) that inhibit mitochondrial complex I, mimicking MPTP-induced parkinsonism .
  • Neuroprotection : Demethylated analogs act as radical scavengers in lipid peroxidation assays (e.g., TBARS assay) .
  • Dual activity : Dose-dependent effects observed in zebrafish models, with low doses (1–10 µM) protective and high doses (>50 µM) toxic .

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